2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H4ClF3N2O |
|---|---|
Molecular Weight |
248.59 g/mol |
IUPAC Name |
2-chloro-9-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H4ClF3N2O/c10-6-4-7(16)15-3-1-2-5(8(15)14-6)9(11,12)13/h1-4H |
InChI Key |
BRYSVOOHBBOXQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=O)C=C(N=C2C(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Trifluoromethylation
Ethyl 4,4,4-trifluoroacetoacetate serves as a trifluoromethyl source, reacting with the pyrimidinone intermediate under acidic conditions. For example, refluxing with polyphosphoric acid in dry methanol for 24 hours achieves incorporation. This method yields 70–85% product purity after recrystallization.
Pre-functionalized Building Blocks
Alternative routes employ trifluoromethyl-containing precursors during cyclization. For instance, 2-amino-5-(trifluoromethyl)nicotinic acid undergoes cyclocondensation with α-acetylbutyrolactone, directly embedding the -CF group into the core structure.
Chlorination at Position 2
Chlorination is critical for finalizing the target compound. Two primary methods dominate:
Phosphorus Oxychloride (POCl3_33) Mediated Chlorination
POCl acts as both solvent and chlorinating agent. The pyrido[1,2-a]pyrimidin-4-one intermediate is refluxed in excess POCl (3–5 equivalents) at 110°C for 3–5 hours. This method achieves 78–90% yields, with unreacted POCl removed via vacuum distillation.
-
Substrate : 3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Conditions : POCl (5.347 mol), toluene, reflux (5 hours).
-
Workup : Neutralization with aqueous ammonia (pH 10–11), extraction with dichloromethane.
Thionyl Chloride (SOCl2_22) Chlorination
For acid-sensitive intermediates, SOCl in dichloromethane at 0–25°C selectively chlorinates position 2. This method minimizes side reactions but requires stringent moisture control.
Multi-Step Synthetic Routes
Route 1: Sequential Cyclization and Functionalization
Route 2: Acylation-Chlorination Tandem
-
Acylation : 9-Mercapto-4H-pyrido[1,2-a]pyrimidin-4-one + acyl chloride → 9-(acylthio) intermediate.
-
Chlorination : SOCl or POCl substitutes the thio group with chlorine, achieving 60–75% overall yield.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Mitigation
-
Nucleophilic substitution : Competing reactions at N-1 or C-7 necessitate excess chlorinating agents.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates the target compound.
Analytical Characterization
Post-synthesis validation employs:
-
NMR spectroscopy : H and F NMR confirm substituent positions.
-
Mass spectrometry : Molecular ion peaks (e.g., m/z 272.1 [M+H]) verify stoichiometry.
Comparative Analysis of Methods
| Method | Chlorinating Agent | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| POCl Reflux | POCl | 78–90 | >95 | High efficiency, scalable |
| SOCl Cold | SOCl | 60–75 | 90–95 | Selective for acid-sensitive substrates |
| Acylation-Chlorination | SOCl/POCl | 70–85 | 85–90 | Versatile for functionalized intermediates |
Industrial-Scale Considerations
Gram-scale synthesis (e.g., 100 g batches) uses:
-
Automated pH adjustment : Ensures consistent neutralization during workup.
-
Cost analysis : POCl is economical ($50–70/kg) compared to specialized chlorinating agents.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyrimidine ring facilitates NAS at the C2 chloro group. This reaction is pivotal for introducing diverse functional groups:
Mechanistic Insight : The chloro group’s position adjacent to electron-withdrawing trifluoromethyl and carbonyl groups enhances electrophilicity, enabling displacement by nucleophiles like amines or alkoxides under catalytic or thermal conditions .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group (-CF₃) deactivates the pyridine ring but directs electrophiles to meta/para positions relative to itself. Limited direct data exist, but reactivity can be inferred:
| Reaction Type | Conditions | Outcome/Product | Notes | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–50°C | C6- or C8-nitro derivatives | Predicted based on -CF₃ directing effects | |
| Halogenation | X₂ (X = Cl, Br), Lewis acid | C6- or C8-halo derivatives | Requires strong electrophiles |
Key Consideration : EAS is less favored due to the -CF₃ group’s deactivating nature, but regioselectivity is predictable using directing group principles.
Transition Metal-Catalyzed Coupling Reactions
The chloro group participates in cross-couplings, though palladium/copper systems are typically required for activation:
Example : CuI-catalyzed coupling with (Z)-3-aminoacrylates forms pyrido[1,2-a]pyrimidin-4-ones via tandem C–N bond formation and cyclization .
Electrochemical Functionalization
Recent advances enable C–H bond activation at the C3 position:
| Reaction Type | Conditions | Outcome/Product | Yield | Source |
|---|---|---|---|---|
| C3-selenylation | Constant current, CH₃CN, r.t. | C3-selenyl derivatives | 67–96% |
Procedure : Electro-oxidation with diselenides (e.g., PhSeSePh) introduces selenyl groups without external oxidants, preserving the core structure .
Hydrolysis and Ring-Opening Reactions
The lactam (4-one) moiety and chloro group are susceptible to hydrolysis under acidic/basic conditions:
Functionalization via Side-Chain Reactivity
While the core structure’s reactions dominate, side-chain modifications (e.g., alkylation) are feasible:
| Reaction Type | Conditions | Outcome/Product | Source |
|---|---|---|---|
| Reductive amination | NaBH₃CN, RNH₂, MeOH | Aminoethyl side-chain derivatives |
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic applications, particularly in the field of oncology and infectious diseases.
Anticancer Activity
Recent studies have shown that derivatives of pyrido[1,2-a]pyrimidine exhibit promising anticancer properties. In vitro tests indicated that some derivatives demonstrated significant activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml. However, these activities were generally lower than those of established chemotherapeutic agents like doxorubicin .
Antifungal and Insecticidal Properties
Research has highlighted the antifungal activity of related compounds against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Compounds derived from trifluoromethyl pyrimidines exhibited inhibition rates comparable to traditional antifungal agents . Additionally, some derivatives showed moderate insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda, indicating potential use in agricultural applications .
Agrochemical Applications
The structural characteristics of 2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one make it a candidate for development as a pesticide or herbicide. The trifluoromethyl group is known to enhance the bioactivity of agrochemicals, providing greater efficacy against target organisms while potentially reducing environmental impact.
Case Study: Synthesis and Evaluation
A series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their antifungal and insecticidal properties. The results indicated that specific modifications to the molecular structure could lead to enhanced biological activity, suggesting a pathway for the development of new agrochemical products .
Material Science Applications
Beyond biological applications, compounds like this compound are being explored for their utility in materials science. The unique electronic properties imparted by the trifluoromethyl group may allow these compounds to be integrated into electronic materials or coatings with specialized functionalities.
Potential Uses in Electronics
The incorporation of such compounds into polymer matrices could lead to advancements in organic electronics, including flexible displays or sensors due to their stability and electronic properties .
Summary Table of Applications
| Application Area | Specific Use Cases | Observed Activities |
|---|---|---|
| Pharmaceuticals | Anticancer therapies | Activity against PC3, K562, HeLa, A549 |
| Antifungal agents | Effective against Botrytis cinerea | |
| Insecticides | Moderate activity against pests | |
| Agrochemicals | Pesticides | Enhanced efficacy against plant pathogens |
| Material Science | Electronic materials | Potential use in organic electronics |
Mechanism of Action
The mechanism of action of 2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding interactions and effects on cellular processes are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and related pyrido-pyrimidinone derivatives:
Key Observations:
Substituent Effects :
- The trifluoromethyl group in the target compound offers greater electronegativity and metabolic resistance compared to methyl groups in analogs like 2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
- Chlorine at position 2 is a common feature in several analogs, suggesting its role in modulating electronic properties or serving as a synthetic handle for further derivatization .
Dichloro derivatives (e.g., 2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one) exhibit higher reactivity in cross-coupling reactions due to dual halogenation .
Synthetic Utility :
- The presence of a chloroethyl chain in 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one highlights its role as a precursor for antipsychotic drugs, whereas the trifluoromethyl variant may find use in fluorinated drug candidates .
Research Findings and Implications
While direct data on this compound are sparse, insights can be extrapolated from its analogs:
- Pharmacokinetics : The CF₃ group likely improves blood-brain barrier penetration compared to methyl or hydroxy substituents, a critical factor in central nervous system-targeting drugs .
- Synthetic Challenges : Introducing trifluoromethyl groups requires specialized reagents (e.g., trifluoromethylation agents), making synthesis more complex than methyl-substituted analogs .
Biological Activity
2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H5ClF3N2O
- Molecular Weight : 232.59 g/mol
- CAS Number : 5418-94-0
- Boiling Point : 287ºC at 760 mmHg
- Density : 1.42 g/cm³
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
-
Pim Kinases Inhibition :
- The compound has been shown to inhibit Pim kinases, which are involved in cancer cell proliferation and survival. Pim kinases are overexpressed in various cancers, making them attractive targets for anticancer therapies .
- In vitro studies demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent inhibition of Pim-1 kinase activity .
-
Cytotoxicity Against Cancer Cell Lines :
- Cytotoxic assays revealed that the compound exhibits significant cytotoxic effects against multiple cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For instance, one derivative showed an IC50 value of 1.18 μM against HCT116 cells, demonstrating its potential as an anticancer agent .
Case Studies and Experimental Data
A series of studies have investigated the biological activity of this compound and its derivatives:
| Study | Compound | Target | IC50 (μM) | Cell Line |
|---|---|---|---|---|
| 7a | Pim-1 Kinase | 1.18 | HCT116 | |
| 7d | Pim-1 Kinase | 1.38 | PC3 | |
| Various derivatives | Cytotoxicity | Varies | MCF7, HCT116, PC3 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that optimize the biological activity by modifying the molecular structure. The introduction of trifluoromethyl groups has been associated with enhanced potency against target kinases and improved pharmacokinetic properties.
Q & A
Q. What are the established synthetic routes for preparing the 4H-pyrido[1,2-a]pyrimidin-4-one core structure?
The core scaffold is typically synthesized via thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates, derived from 2-aminopyridines and isopropylidenemethoxymethylenemalonate. Halogenation at the 3-position can be achieved using N-halosuccinimides (e.g., NCS or NBS) under mild conditions . For the 2-chloro-9-(trifluoromethyl) derivative, substituents are introduced via tailored cyclization or post-synthetic modifications, leveraging the reactivity of the pyrimidinone ring.
Q. How is the compound characterized structurally, and what spectroscopic techniques are most informative?
Key characterization methods include:
- 1H/13C NMR : Confirms substitution patterns and regioselectivity (e.g., distinguishing C-3 vs. C-2 chloro derivatives) .
- UV-Vis spectroscopy : Reveals electronic transitions influenced by electron-withdrawing groups (e.g., trifluoromethyl) and solvent effects .
- IR spectroscopy : Identifies carbonyl stretching (C=O at ~1700 cm⁻¹) and halogen-related vibrations .
Q. What biological activities are associated with this scaffold, and how are they evaluated?
The scaffold exhibits diverse bioactivities:
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in C-3 functionalization?
Regioselective functionalization at C-3 is achieved via:
- Radical pathways : Metal-free sulfenylation/selenylation using iodine catalysis under mild conditions (room temperature, DMSO) .
- Electrochemical methods : Anodic oxidation with KI generates reactive iodine species for selenylation, avoiding metal catalysts .
- Suzuki-Miyaura coupling : Requires microwave heating for monoarylation at C-3, avoiding competing reactivity at other positions .
Q. What experimental strategies resolve contradictions in proposed reaction mechanisms (e.g., radical vs. ionic pathways)?
- Radical trapping : Addition of TEMPO or BHT to sulfenylation reactions quenches yields, supporting radical intermediates .
- Isotopic labeling : Using deuterated solvents (e.g., DMSO-d6) to track proton transfer steps in selenylation .
- Kinetic studies : Monitoring reaction progress under varying temperatures/oxidants to distinguish rate-determining steps.
Q. How can computational methods guide the design of analogs with enhanced bioactivity?
Q. What challenges arise in scaling up synthetic protocols, and how are they addressed?
- Gram-scale limitations : Electrochemical selenylation (e.g., 5 mmol scale) requires optimized current density (30 mA) and solvent volume (DMSO, 16 mL) to maintain yields >80% .
- Purification issues : High-polarity derivatives may require chromatography with mixed solvents (e.g., EtOAc/hexane gradients) .
Methodological Considerations
- Contradictions in halogenation : While N-halosuccinimides favor C-3 substitution , competing pathways (e.g., cycloaddition byproducts in 6-halo derivatives) necessitate careful monitoring via NMR .
- Functional group compatibility : The trifluoromethyl group enhances electrophilicity but may sterically hinder coupling reactions; pre-functionalized intermediates (e.g., boronic acids) are recommended for Suzuki reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
